molecular formula C13H24N2O2 B2477562 N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide CAS No. 1184776-92-8

N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide

Cat. No.: B2477562
CAS No.: 1184776-92-8
M. Wt: 240.347
InChI Key: BUNXNVCZJJAQQR-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, organic synthesis, and drug discovery. This compound is characterized by the presence of a piperidine ring, a cyclohexyl group, and a hydroxymethyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with cyclohexyl isocyanate and formaldehyde. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product. The process may involve the use of catalysts and solvents to facilitate the reaction and improve efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the compound in its pure form. Quality control measures are implemented to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can undergo reduction reactions to modify the piperidine ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide can be compared with other piperidine derivatives, such as:

    N-cyclohexyl-4-(hydroxyimino)piperidine-1-carboxamide: Similar structure but with a hydroxyimino group instead of a hydroxymethyl group.

    N-cyclohexyl-4-(methyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of a hydroxymethyl group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-4-(hydroxymethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c16-10-11-6-8-15(9-7-11)13(17)14-12-4-2-1-3-5-12/h11-12,16H,1-10H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUNXNVCZJJAQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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